molecular formula C21H17N3O3S2 B2563859 N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 361469-58-1

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2563859
CAS No.: 361469-58-1
M. Wt: 423.51
InChI Key: HDUWZNJSNFHWOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Benzothiazole Core: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole core.

    Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide group.

    Coupling Reaction: Finally, coupling the benzothiazole core with the sulfonamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include using continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The exact pathways would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

    Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is unique due to its specific combination of benzothiazole and sulfonamide moieties, which might confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20(25)23-21-22-18-8-4-5-9-19(18)28-21/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUWZNJSNFHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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